

A Technical Guide to the Photophysical Properties of Fmoc-Lys(DEAC)-OH

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Compound of Interest

Compound Name: *Fmoc-Lys(DEAC)-OH*

Cat. No.: *B3008574*

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Fmoc-Lys(DEAC)-OH is a specialized amino acid derivative widely utilized in solid-phase peptide synthesis. It incorporates a 7-(diethylamino)coumarin-4-yl)acetyl (DEAC) group, a fluorescent "caged" moiety. This caging group allows for the controlled release and activation of the lysine side chain, typically through photolysis, while the inherent fluorescence of the DEAC group serves as a valuable reporter for tracking and quantification. This guide provides a detailed overview of its core photophysical characteristics and the experimental methodologies used for their determination.

Core Photophysical Data

The photophysical properties of the DEAC fluorophore are central to its application. The key parameters for a DEAC-caged lysine derivative, often referred to as DEAC451-Lys, are summarized below. These values are typically measured in solvents such as dimethyl sulfoxide (DMSO) or aqueous buffers like phosphate-buffered saline (PBS).

Property	Symbol	Value	Units
Absorption Maximum	λ_{abs}	~451	nm
Emission Maximum	λ_{em}	~491	nm
Molar Extinction Coefficient	ϵ	~45,000	M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield	Φ	~0.43	-
Fluorescence Lifetime	τ	2-5 (typical range for DEAC dyes)	ns

Experimental Protocols

The characterization of **Fmoc-Lys(DEAC)-OH**'s photophysical properties relies on a series of standard spectroscopic techniques.

Measurement of Absorption and Emission Spectra

This is the foundational analysis to determine the wavelengths at which the molecule absorbs and emits light.

- **Instrumentation:** A UV-Visible spectrophotometer is used for absorbance measurements, and a spectrofluorometer is required for emission and excitation spectra.
- **Sample Preparation:** A dilute stock solution of **Fmoc-Lys(DEAC)-OH** is prepared in a suitable solvent (e.g., spectroscopic grade DMSO or acetonitrile). This stock is then diluted further in the desired final solvent (e.g., PBS, pH 7.4) to an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.
- **Procedure:**
 - The absorbance spectrum is recorded using the UV-Vis spectrophotometer, scanning a range from approximately 300 nm to 600 nm to identify the absorption maximum (λ_{abs}).

- Using the spectrofluorometer, an excitation spectrum is first recorded by setting the emission monochromator to the approximate emission maximum (~490 nm) and scanning the excitation wavelengths.
- The emission spectrum is then recorded by setting the excitation monochromator to the determined absorption maximum (λ_{abs} , ~451 nm) and scanning the emission wavelengths. The peak of this spectrum defines the emission maximum (λ_{em}).

Determination of Molar Extinction Coefficient (ϵ)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law ($A = \epsilon cl$).

- Instrumentation: A calibrated UV-Visible spectrophotometer.
- Procedure:
 - A series of solutions of known concentrations of **Fmoc-Lys(DEAC)-OH** are prepared by serial dilution from a carefully weighed stock.
 - The absorbance of each solution is measured at the absorption maximum (λ_{abs}).
 - A plot of absorbance versus concentration is generated.
 - The slope of the resulting linear fit corresponds to the molar extinction coefficient (ϵ) when the path length (c) is 1 cm.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. It is often determined using a relative method comparing the sample to a well-characterized fluorescent standard.

- Instrumentation: A spectrofluorometer.
- Standard Selection: A fluorescent standard with an overlapping absorption/emission profile is chosen. For DEAC, common standards include Coumarin 1 (in ethanol) or quinine sulfate (in 0.1 M H₂SO₄).

- Procedure:
 - The absorbance of both the **Fmoc-Lys(DEAC)-OH** sample and the standard solution are measured at the chosen excitation wavelength and adjusted to be low and nearly identical (typically < 0.1).
 - The fluorescence emission spectra of both the sample and the standard are recorded under identical instrument settings (e.g., excitation wavelength, slit widths).
 - The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.
 - The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$
where Φ is the quantum yield, I is the integrated intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

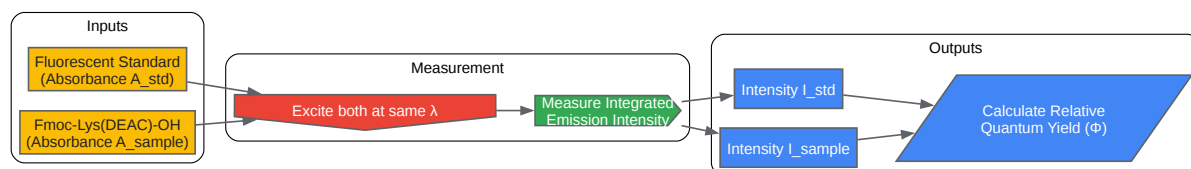
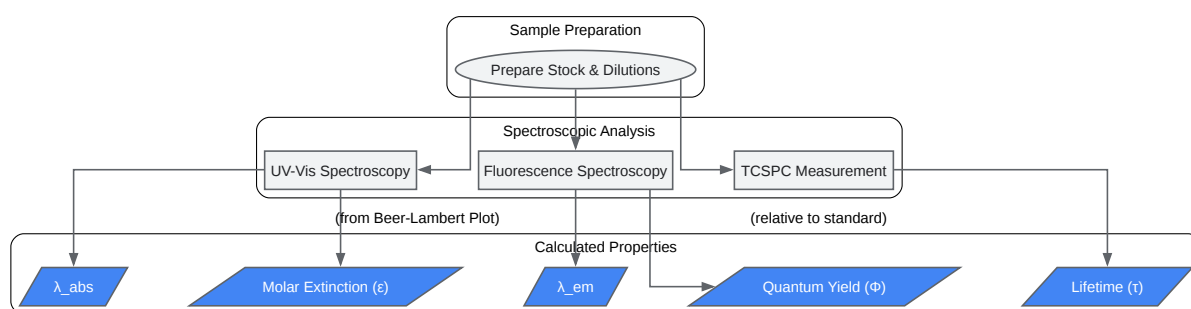
Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

- Instrumentation: A time-resolved fluorometer, typically utilizing the Time-Correlated Single Photon Counting (TCSPC) technique.
- Procedure:
 - The sample is excited by a pulsed light source (e.g., a laser diode or LED) with a very short pulse width.
 - The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.
 - A histogram of photon arrival times is constructed over many cycles.
 - This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the characterization of **Fmoc-Lys(DEAC)-OH**.



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